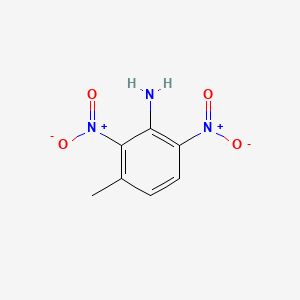

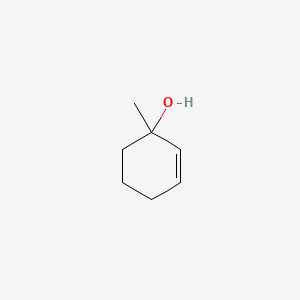

(3-methyl-2,6-dinitrophenyl)amine

Vue d'ensemble

Description

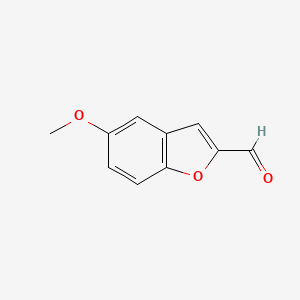

(3-methyl-2,6-dinitrophenyl)amine: , also known by its CAS number 70343-06-5, is a chemical compound with a complex molecular structure. It is extensively used in scientific research due to its versatile properties and potential for innovative applications across various scientific disciplines .

Applications De Recherche Scientifique

(3-methyl-2,6-dinitrophenyl)amine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

3-Methyl-2,6-dinitroaniline, also known as 2,6-Dinitro-m-toluidine, is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants and protists . These proteins play a crucial role in cell division and growth .

Mode of Action

The compound acts as a microtubule inhibitor , disrupting the normal function of tubulin proteins . This disruption prevents the formation of microtubules, structures that are essential for cell division . As a result, the compound inhibits the growth of shoots and roots in plants .

Biochemical Pathways

The inhibition of tubulin proteins affects the cell division process, leading to a halt in the growth of the plant . This action primarily impacts the mitotic spindle, a structure necessary for separating chromosomes during cell division . The disruption of this process leads to the formation of multinucleate cells, indicating a disruption in the mitotic process .

Pharmacokinetics

The pharmacokinetics of 3-Methyl-2,6-dinitroaniline in plants involves absorption and minimal translocation . The compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth . This is characterized by the prevention of lateral root development, swelling of the root tip, and the formation of multinucleate cells . In addition, the compound can cause stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

The efficacy and stability of 3-Methyl-2,6-dinitroaniline can be influenced by various environmental factors. For instance, the compound is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the compound’s action can be influenced by the soil composition, moisture levels, and temperature .

Analyse Biochimique

Biochemical Properties

Benzenamine, 2,6-dinitro-3-methyl-(9CI) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it has been observed to interact with enzymes involved in the biosynthesis and metabolism of amino acids, purine metabolism, and protein processing in the endoplasmic reticulum . These interactions can lead to significant changes in the biochemical pathways, ultimately affecting cellular function and metabolism.

Cellular Effects

The effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the transcriptional profile of cells, leading to changes in the expression of genes involved in critical cellular processes . For example, in studies involving Aspergillus flavus, Benzenamine, 2,6-dinitro-3-methyl-(9CI) significantly decreased aflatoxin accumulation and colonization capacity by altering the expression of genes related to aflatoxin biosynthesis and pathogenicity .

Molecular Mechanism

The molecular mechanism of action of Benzenamine, 2,6-dinitro-3-methyl-(9CI) involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitro groups in the compound play a crucial role in its reactivity, allowing it to interact with various biomolecules and disrupt their normal function . These interactions can lead to the inhibition of enzyme activity, changes in metabolic pathways, and alterations in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to Benzenamine, 2,6-dinitro-3-methyl-(9CI) can result in significant changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can lead to significant changes in cellular processes, including enzyme inhibition, alterations in gene expression, and disruptions in metabolic pathways . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage in determining the compound’s overall impact on biological systems .

Metabolic Pathways

Benzenamine, 2,6-dinitro-3-methyl-(9CI) is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound has been shown to affect the biosynthesis and metabolism of amino acids, purine metabolism, and protein processing in the endoplasmic reticulum . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular function and metabolism .

Subcellular Localization

The subcellular localization of Benzenamine, 2,6-dinitro-3-methyl-(9CI) plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, ultimately influencing its overall impact on cellular function and metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,6-dinitrophenyl)amine typically involves nitration of 3-methylbenzenamine. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions .

Analyse Des Réactions Chimiques

Types of Reactions: (3-methyl-2,6-dinitrophenyl)amine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Electrophiles such as halogens, with catalysts like iron(III) chloride.

Major Products Formed:

Reduction: 2,6-diamino-3-methylbenzenamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

- Benzenamine, 2,4-dinitro-6-methyl-

- Benzenamine, 2,6-dinitro-4-methyl-

- Benzenamine, 3,5-dinitro-2-methyl-

Comparison: (3-methyl-2,6-dinitrophenyl)amine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Propriétés

IUPAC Name |

3-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSINJBSWZJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220624 | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-06-5 | |

| Record name | 3-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)